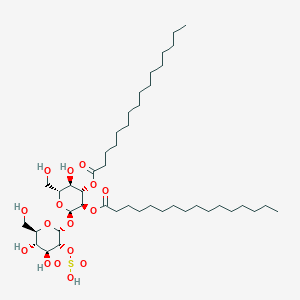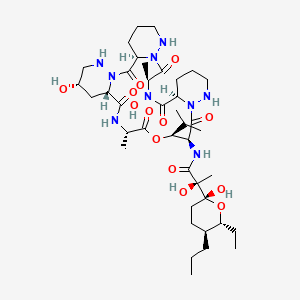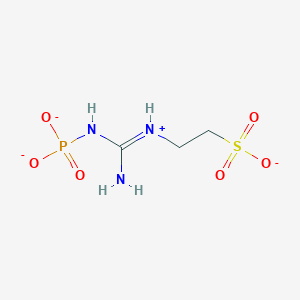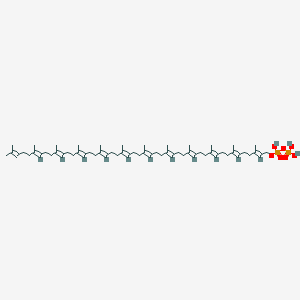
Dodecaprenyl diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecaprenyl diphosphate is a polyprenol diphosphate compound having twelve prenyl units with undefined stereochemistry about the double bonds. It has a role as a Saccharomyces cerevisiae metabolite.
Applications De Recherche Scientifique
Biosynthesis of Isoprenoids : Dodecaprenyl diphosphate plays a crucial role in the biosynthesis of isoprenoids in plant chloroplasts, involving distinct biosynthetic routes including the mevalonate-independent pathway. This dichotomy in isoprenoid biosynthesis allows interpretation of chloroplast isoprenoid synthesis, which was previously inconclusive (Lichtenthaler, Schwender, Disch, & Rohmer, 1997).
Crystal Structure of Enzymes : The crystal structure of undecaprenyl diphosphate synthase, which catalyzes the cis-prenyl chain elongation to produce undecaprenyl diphosphate, reveals significant insights into the enzyme's structure and proposed reaction mechanisms. This enzyme is vital for bacterial cell wall biosynthesis (Fujihashi et al., 2001).
Prenyltransferases Mechanisms : Research on prenyltransferases, which catalyze chain elongation of farnesyl diphosphate to designated lengths, has provided insights into their reaction kinetics, catalytic mechanisms, conformational changes, and inhibitor designs. These findings are crucial for understanding the synthesis of prenyl oligomers or polymers (Liang, 2009).
Protein Sequence Comparisons : Isoprenyl diphosphate synthases, including those that synthesize dodecaprenyl diphosphate, have been studied through protein sequence comparisons and phylogenetic analysis, leading to predictions about their secondary structure and evolutionary pathways (Chen, Poulter, & Kroon, 1994).
Mammalian Cell Studies : Studies on mammalian cells have highlighted the role of dodecaprenyl diphosphate in the interconversion of isoprenols and isoprenoid phosphates, shedding light on its importance in cellular metabolism and regulation (Miriyala et al., 2010).
Inhibitors of Bacterial Biosynthesis : Research into the structures, mechanisms, and inhibitors of undecaprenyl diphosphate synthase, a cis-prenyltransferase involved in bacterial peptidoglycan biosynthesis, provides vital information for the development of antibiotics and understanding of bacterial resistance mechanisms (Teng & Liang, 2012).
Biosynthesis and Engineering : The role of dodecaprenyl diphosphate in the biosynthesis and engineering of isoprenoid small molecules has been extensively studied. This includes its application in the production of various commercial products, highlighting its potential in biotechnology and industrial applications (Withers & Keasling, 2007).
Network Analysis of Biosynthesis Pathways : Network analysis of the pathways involved in isoprenoid synthesis, including the role of dodecaprenyl diphosphate, has been critical in understanding plant development and the potential impact of pathway perturbations (Vranová, Coman, & Gruissem, 2013).
Propriétés
Nom du produit |
Dodecaprenyl diphosphate |
|---|---|
Formule moléculaire |
C60H100O7P2 |
Poids moléculaire |
995.4 g/mol |
Nom IUPAC |
[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaenyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C60H100O7P2/c1-49(2)25-14-26-50(3)27-15-28-51(4)29-16-30-52(5)31-17-32-53(6)33-18-34-54(7)35-19-36-55(8)37-20-38-56(9)39-21-40-57(10)41-22-42-58(11)43-23-44-59(12)45-24-46-60(13)47-48-66-69(64,65)67-68(61,62)63/h25,27,29,31,33,35,37,39,41,43,45,47H,14-24,26,28,30,32,34,36,38,40,42,44,46,48H2,1-13H3,(H,64,65)(H2,61,62,63)/b50-27+,51-29+,52-31+,53-33+,54-35+,55-37+,56-39+,57-41+,58-43+,59-45+,60-47+ |
Clé InChI |
WURMRKUXTPWSRM-GNZYJLLNSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C)C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



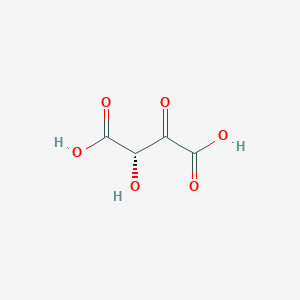

![1-(8-[3]-Ladderane-octanoyl-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1262914.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-methyl-N-(4-oxanylmethyl)-3-isoxazolecarboxamide](/img/structure/B1262917.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(6-methyl-2-pyridinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B1262920.png)
![(4R)-2-[4-(3-hydroxypropoxy)phenyl]-N-[2-(4-morpholinyl)ethyl]-4-prop-2-enyl-5H-oxazole-4-carboxamide](/img/structure/B1262922.png)

![[6-(2-carboxy-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-2,2,10,10-tetramethyl-8-(sulfomethyl)-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium-4-yl]methanesulfonate](/img/structure/B1262930.png)
